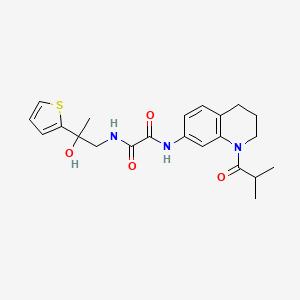![molecular formula C14H8N2O6 B2802038 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate CAS No. 28440-59-7](/img/structure/B2802038.png)
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate, also known as NDBA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it useful for a variety of applications.
科学的研究の応用
Solvation Effects and Gel Formation
Research by Singh and Baruah (2008) explored the solvation effects on reaction paths and gel formation in imide derivatives. They found that the reaction of 1,8-naphthalic anhydride with diamines in different solvents led to distinct products with varying abilities to form gels in mixed solvents. This highlights the compound's relevance in understanding solvation effects on chemical reactions and its potential in materials science for gel formation (D. Singh & J. Baruah, 2008).
DNA Topoisomerase II Inhibitors
Filosa et al. (2009) synthesized a series of bisnaphthalimide derivatives evaluated for their growth-inhibitory properties against human colon carcinoma. Among these, derivatives containing the 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl moiety showed potent activity, indicating their potential as new DNA topoisomerase II inhibitors. This research underscores the compound's application in drug development, particularly in cancer therapeutics (R. Filosa et al., 2009).
Organotin(IV) Carboxylates Synthesis
A study by Xiao et al. (2013) on the synthesis of organotin carboxylates based on amide carboxylic acids, including derivatives of the compound , showcases its utility in forming diverse molecular architectures. This research is significant for understanding the coordination chemistry of organotin compounds and their potential applications in catalysis and materials science (Xiao Xiao et al., 2013).
Fluorescence Imaging of Hypoxia
Kumari et al. (2021) developed a fluorescent probe based on a nitronaphthalimide skeleton, including the 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl motif, for imaging tumor hypoxia. This research highlights the compound's application in biomedical imaging, specifically for identifying hypoxic conditions in tumors, which is crucial for cancer diagnosis and therapy monitoring (R. Kumari et al., 2021).
作用機序
Target of Action
It’s known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and studied for their chemosensor properties . These compounds can interact with various cations .
Mode of Action
It’s known that some derivatives of the benzo[de]isoquinoline-1,3-dione system exhibit chemosensor properties through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which can lead to changes in the physical or chemical properties of the system .
Biochemical Pathways
The pet effect mentioned above can influence various biochemical pathways, particularly those involving electron transfer processes .
Pharmacokinetics
The solubility and crystallinity of similar compounds have been enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.
Result of Action
Some derivatives of the benzo[de]isoquinoline-1,3-dione system have shown distinct antitumor selectivity against different cancer cell lines , suggesting potential therapeutic applications.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of chemosensor compounds .
特性
IUPAC Name |
(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)10-4-2-3-8-5-9(16(20)21)6-11(12(8)10)14(15)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMUFKUBNLTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)
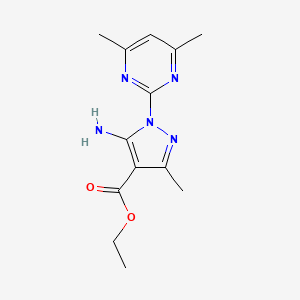
![2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B2801960.png)
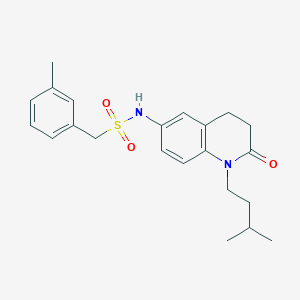
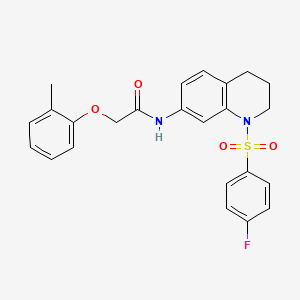
![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)
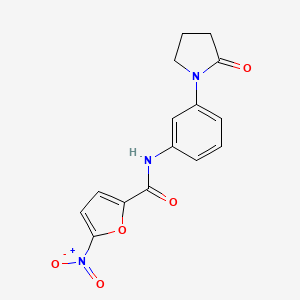


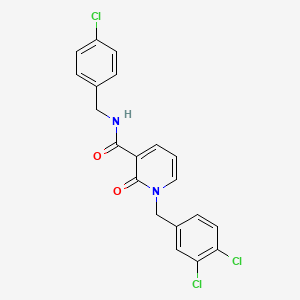

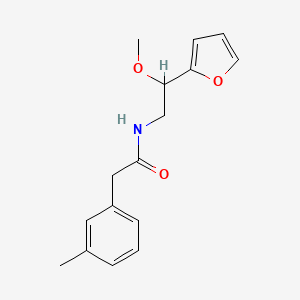
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)
